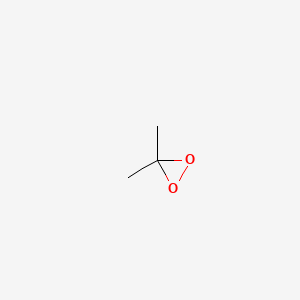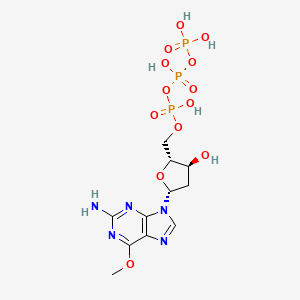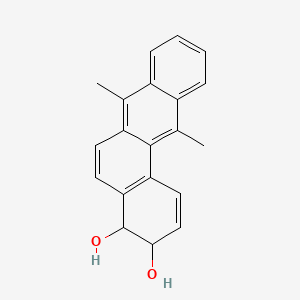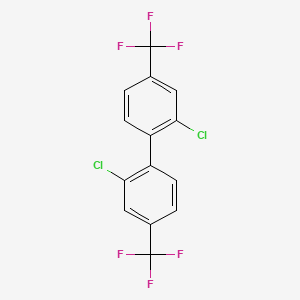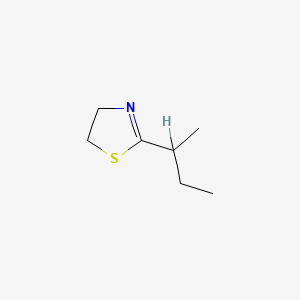
2-(sec-Butyl)-4,5-dihydrothiazole
描述
2-(sec-Butyl)-4,5-dihydrothiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The compound this compound is characterized by the presence of a secondary butyl group attached to the second carbon of the thiazole ring. This compound is known for its distinct aroma and is often used in flavor and fragrance industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring.
Reaction Conditions:
Reagents: 2-aminothiophenol, sec-butyl bromide, potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(sec-Butyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Halogenated thiazoles, amino-thiazoles, and thio-thiazoles
科学研究应用
2-(sec-Butyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
作用机制
The mechanism of action of 2-(sec-Butyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Butylthiazole: Similar structure but with a primary butyl group instead of a secondary butyl group.
2-Methylthiazole: Contains a methyl group instead of a butyl group.
4,5-Dihydrothiazole: Lacks the butyl substitution.
Uniqueness
2-(sec-Butyl)-4,5-dihydrothiazole is unique due to the presence of the secondary butyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in flavor, fragrance, and pharmaceutical industries.
属性
IUPAC Name |
2-butan-2-yl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWKXMIPYUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971802 | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56367-27-2 | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56367-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(sec-Butyl)-4,5-dihydrothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056367272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-sec-Butyl-4,5-dihydrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SEC-BUTYL-4,5-DIHYDROTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE756QG3F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological role of 2-(sec-Butyl)-4,5-dihydrothiazole?
A1: this compound (SBT) is a volatile pheromone primarily found in the urine of male mice. [, , ] It plays a significant role in chemical communication between mice, influencing various social and reproductive behaviors.
Q2: How does this compound exert its effects?
A2: SBT exerts its effects by binding to specific receptor proteins. One identified target is the mouse major urinary protein (MUP), particularly MUP-IV, which is found in the vomeronasal mucosa. [, ] This binding allows for the controlled release of SBT in scent marks. Another target is the guanylyl cyclase-G (GC-G) receptor found in the Grueneberg ganglion (GG) of the nose. [] Activation of GC-G by SBT initiates a signaling cascade leading to various physiological and behavioral responses.
Q3: What are the specific physiological and behavioral effects of this compound in mice?
A3: In female mice, SBT can induce estrous cycle acceleration, also known as the Whitten effect. [, ] It also stimulates mammary gland expansion, leading to prolonged nursing behavior. [] In both sexes, SBT has been shown to promote cell proliferation in the subventricular zone (SVZ) of the brain, a region associated with neurogenesis. [, ] Furthermore, SBT acts as an alarm pheromone, eliciting fear-associated behaviors, increasing blood pressure, and triggering the release of the stress hormone corticosterone. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C7H13NS and a molecular weight of 143.24 g/mol.
Q5: How does this compound bind to MUPs?
A6: SBT binds within the hydrophobic calyx of MUPs. [, ] This binding involves interactions with specific amino acid residues and a water-mediated hydrogen bond network. [, ]
Q6: How is this compound typically detected and quantified?
A7: Common techniques for detecting and quantifying SBT include gas chromatography coupled with mass spectrometry (GC-MS) [, , ], often in combination with headspace solid-phase microextraction (SPME). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


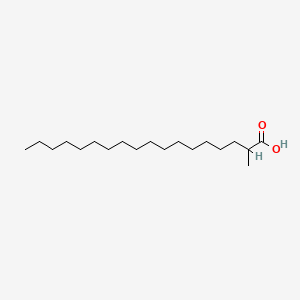

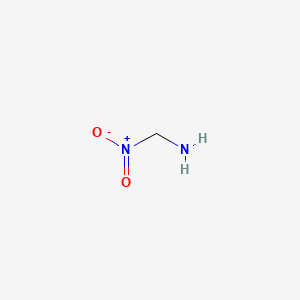
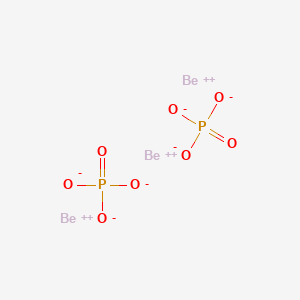
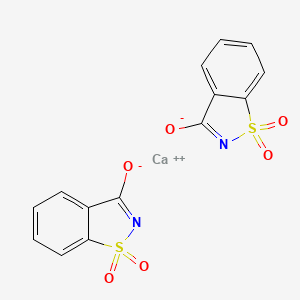
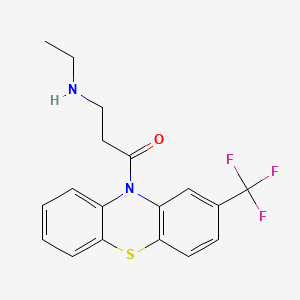
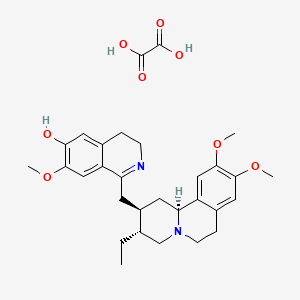
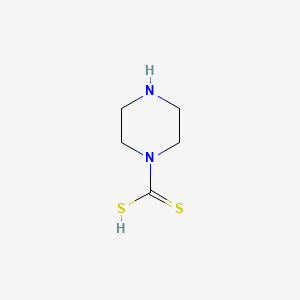
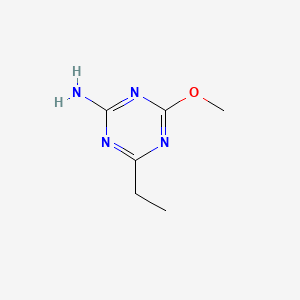
![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
